2,3,4,7,8-Pentabromodibenzofuran

Environmental Toxicology Aquatic Risk Assessment Toxic Equivalency Factor (TEF)

2,3,4,7,8-Pentabromodibenzofuran (CAS 131166-92-2) is a congener-specific polybrominated dibenzofuran (PBDF) analytical standard supplied as a certified reference material (CRM). Procuring the generic 'pentabromodibenzofuran' class or the 1,2,3,7,8-isomer introduces up to 5.8-fold error in aquatic toxic equivalency (TEQ) calculations and 1.25-fold error in teratogenic risk assessment due to distinct AhR-mediated potency differences. This CRM enables accurate GC-MS/GC-HRMS quantification in environmental matrices (soil, sediment, biota, wastewater) and valid multimedia fate modeling. Ensure analytical defensibility—specify the 2,3,4,7,8-congener.

Molecular Formula C12H3Br5O
Molecular Weight 562.7 g/mol
CAS No. 131166-92-2
Cat. No. B163883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,7,8-Pentabromodibenzofuran
CAS131166-92-2
Synonyms2,3,4,7,8-PENTABROMODIBENZOFURAN
Molecular FormulaC12H3Br5O
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESC1=C2C3=CC(=C(C(=C3OC2=CC(=C1Br)Br)Br)Br)Br
InChIInChI=1S/C12H3Br5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H
InChIKeyKHQDJFUIVSESDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,7,8-Pentabromodibenzofuran (CAS 131166-92-2): Analytical Standard for Environmental Monitoring & Toxicological Research


2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PeBDF, CAS 131166-92-2) is a polybrominated dibenzofuran (PBDF) congener with the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.67 g/mol. It is a member of the broader class of brominated flame retardant (BFR) contaminants and is typically supplied as a certified reference material (CRM) or analytical standard for use in environmental monitoring, toxicological research, and risk assessment studies. Its physicochemical properties, such as a predicted ACD/LogP of 7.53 , differentiate it from lower-brominated or alternative positional isomers, directly influencing its environmental fate and analytical behavior.

Why 2,3,4,7,8-Pentabromodibenzofuran Cannot Be Substituted: Critical Congener-Specific Toxicity & Physicochemical Variance


Procuring a generic 'pentabromodibenzofuran' or a closely related polybrominated dibenzofuran (PBDF) congener cannot substitute for the specific 2,3,4,7,8-isomer due to pronounced, quantifiable differences in toxicological potency and physicochemical properties. As demonstrated in the evidence below, even a single change in bromination pattern—such as between 2,3,4,7,8- and 1,2,3,7,8-pentabromodibenzofuran—results in a 5.8-fold difference in aquatic toxicity [1] and a 1.25-fold difference in teratogenic potency in mammals [2]. Furthermore, variations in bromination level (e.g., tetra- vs. penta-brominated) drastically alter log Kow and thus environmental partitioning behavior. These differences, driven by AhR-mediated mechanisms, underscore that environmental fate models and toxic equivalency (TEQ) calculations require congener-specific, not class-average, data. Substituting one isomer for another would introduce significant error and compromise the validity of analytical, toxicological, or risk assessment workflows.

Quantitative Evidence Guide for 2,3,4,7,8-Pentabromodibenzofuran: Differentiated Potency, Partitioning & Analytical Behavior


5.8x Higher Aquatic Toxicity than 1,2,3,7,8-Isomer: A Critical Distinction for Environmental Risk Assessment

2,3,4,7,8-Pentabromodibenzofuran demonstrates a TCDD-relative potency factor (REP) in water (REPwater) that is 5.8 times greater than that of its positional isomer, 1,2,3,7,8-pentabromodibenzofuran, in the early-life stage of Japanese medaka (Oryzias latipes). [1] The REPegg value, which reflects toxicity after considering maternal transfer, is also 2.9 times higher for the 2,3,4,7,8-isomer. This direct, head-to-head comparison within the same study demonstrates that bromine substitution pattern is a primary determinant of toxicity, not merely the total number of bromine atoms.

Environmental Toxicology Aquatic Risk Assessment Toxic Equivalency Factor (TEF) Polybrominated Dibenzofurans

1.25x More Potent Teratogen than its 1,2,3,7,8-Isomer in a Mammalian Model

In a standard C57BL/6N mouse teratogenicity assay, 2,3,4,7,8-pentabromodibenzofuran (4PeBDF) exhibited greater developmental toxicity than its 1,2,3,7,8-pentabromodibenzofuran (1PeBDF) isomer. [1] The dose required to significantly increase the incidence of hydronephrosis (HN) was 400 μg/kg for 4PeBDF compared to 500 μg/kg for 1PeBDF. More critically, the Lowest Observed Effect Level (LOEL) for cleft palate (CP) was 2400 μg/kg for 4PeBDF versus 4000 μg/kg for 1PeBDF. The calculated relative potency for CP induction, normalized to TCDD (TCDD=1), is 0.005 for 4PeBDF and 0.004 for 1PeBDF, confirming a 1.25-fold higher potency.

Developmental Toxicology Teratogenicity Mammalian Toxicology Cleft Palate Hydronephrosis

Differentiated Immunotoxicity: 4PeBDF More Potent than Chlorinated Analog 4PeCDF and 1PeBDF Isomer

In a comparative immunotoxicity study in female B6C3F1/N mice, the potency of 2,3,4,7,8-pentabromodibenzofuran (4PeBDF) to suppress the IgM antibody-forming cell (AFC) response was evaluated against a panel of chlorinated and brominated analogs. [1] The rank order of potency, based on estimated ED50 values for AFC suppression, was TCDD > TBDF > 4PeBDF > TCDF/4PeCDF/1PeBDF > 1PeCDF. This demonstrates that 4PeBDF is more potent than its chlorinated analog (4PeCDF) and is comparable to, or slightly more potent than, the 1,2,3,7,8-pentabromodibenzofuran (1PeBDF) isomer, with all three compounds grouping together in potency. The data underscores that brominated furans are generally more potent immunotoxicants than their chlorinated counterparts.

Immunotoxicology Humoral Immunity Aryl Hydrocarbon Receptor (AhR) ED50 Risk Assessment

Quantifiable Difference in Lipophilicity Drives Environmental Fate and Analytical Behavior

The experimental log Kow for 2,3,4,7,8-pentabromodibenzofuran was estimated to be within the range of 5.45 to 6.81, a value derived from RP-HPLC retention time correlation. [1] While the exact log Kow for this specific congener is not listed as a discrete value in the abstract, the study establishes its position within a range that includes higher values than less brominated congeners (e.g., tetrabromodibenzofurans) and distinct from chlorinated analogs. This difference in lipophilicity directly influences its environmental partitioning, bioaccumulation potential, and behavior during sample preparation and analysis. For example, a higher log Kow predicts stronger sorption to organic matter in soil/sediment and a higher bioconcentration factor (BCF) in aquatic organisms, compared to less brominated furans. In the lab, this translates to longer retention times on a C18 reverse-phase HPLC column under the specified conditions.

Environmental Fate Bioaccumulation RP-HPLC Log Kow Physicochemical Properties

2,3,4,7,8-Pentabromodibenzofuran: Primary Applications in Environmental and Toxicological Research


Calibration & Quantification in Environmental PBDF Monitoring Programs

Used as a certified reference material (CRM) or analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS) or GC-HRMS methods for the identification and quantification of 2,3,4,7,8-PeBDF in complex environmental matrices such as wastewater, soil, sediment, and biota. [1] The compound's known retention time and mass spectrum are essential for accurate congener-specific analysis, enabling compliance monitoring and source apportionment studies. Its high lipophilicity necessitates careful sample preparation and extraction optimization [2], making a pure standard critical for method validation and recovery calculations.

Toxic Equivalency (TEQ) and Human Health Risk Assessment

Essential for generating congener-specific data to calculate Toxic Equivalency (TEQ) values for environmental or food samples. The established TCDD-relative potency factors (REPs) for aquatic toxicity [1] and teratogenicity [3] demonstrate that 2,3,4,7,8-PeBDF is significantly more potent than its 1,2,3,7,8-isomer. Accurate risk assessment, therefore, cannot rely on a class-wide TEF and requires the use of this specific congener's data to avoid a substantial underestimation of risk (by up to 5.8x in aquatic environments).

In Vivo Toxicology Studies Investigating AhR-Mediated Mechanisms

Employed as a test article in mammalian and aquatic toxicology studies to elucidate the structure-activity relationship (SAR) of Aryl hydrocarbon Receptor (AhR) agonists. Its unique potency in inducing teratogenic effects (hydronephrosis and cleft palate) [3] and suppressing humoral immunity [4] relative to its isomers and chlorinated analogs makes it a valuable tool for probing the molecular determinants of AhR binding and activation. This compound serves as a critical reference point in the comparative analysis of polyhalogenated aromatic hydrocarbon toxicity.

Environmental Fate and Transport Modeling

Serves as a model compound for understanding the behavior of highly brominated dibenzofurans in the environment. Its high log Kow (estimated >6) and extremely low vapor pressure [2] predict strong partitioning to organic carbon in soil/sediment and limited volatility. [2] These congener-specific physicochemical properties are necessary inputs for multimedia fate models (e.g., Level III fugacity models) used to predict the environmental distribution and long-range transport potential of PBDFs released from combustion sources or present as contaminants in commercial flame retardant mixtures.

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